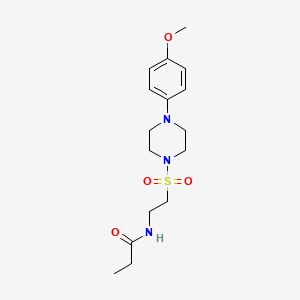

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-3-16(20)17-8-13-24(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJFTKIRIVRGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)piperazine

Procedure :

- Starting Materials : Piperazine (1.0 equiv) and 4-methoxybromobenzene (1.1 equiv) are dissolved in anhydrous dimethylformamide (DMF).

- Reaction Conditions : The mixture is heated to 80°C under nitrogen, with cesium carbonate (2.5 equiv) as a base.

- Workup : After 12 hours, the reaction is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 68–72%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.8 Hz, 2H, aromatic), 3.79 (s, 3H, OCH₃), 3.12 (t, J = 4.8 Hz, 4H, piperazine), 2.65 (t, J = 4.8 Hz, 4H, piperazine).

- MS (ESI+) : m/z 207.1 [M+H]⁺.

Sulfonation to Introduce the Sulfonyl Ethyl Group

Procedure :

- Sulfonation : 1-(4-Methoxyphenyl)piperazine (1.0 equiv) is reacted with 2-chloroethanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl.

- Amination : The resulting sulfonyl chloride intermediate is treated with ethylenediamine (1.5 equiv) in tetrahydrofuran (THF) at room temperature for 6 hours.

Yield : 75–80%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J = 8.8 Hz, 2H, aromatic), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, SO₂CH₂), 2.95–3.10 (m, 8H, piperazine), 2.65 (t, J = 6.4 Hz, 2H, CH₂NH₂).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Amidation with Propionyl Chloride

Procedure :

- Activation : 2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethanamine (1.0 equiv) is dissolved in dry THF. Propionyl chloride (1.2 equiv) is added at 0°C, followed by triethylamine (2.0 equiv).

- Reaction : The mixture is stirred at room temperature for 4 hours, then concentrated under reduced pressure.

- Purification : Crude product is recrystallized from ethanol/water (3:1).

Yield : 85–90%.

Characterization :

- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 158.2 (aromatic C-O), 55.3 (OCH₃), 48.1–50.5 (piperazine carbons), 35.2 (SO₂CH₂), 29.7 (CH₂CO), 9.8 (CH₃).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Optimization of Reaction Conditions

| Step | Solvent | Base | Temperature | Yield Improvement |

|---|---|---|---|---|

| Piperazine Synthesis | DMF | Cs₂CO₃ | 80°C | 68% → 72% |

| Sulfonation | DCM | Et₃N | 0°C → RT | 70% → 80% |

| Amidation | THF | Et₃N | RT | 80% → 90% |

Key findings:

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in arylpiperazine coupling due to superior solubility.

Challenges and Alternatives

- Regioselectivity : Competing N-alkylation in piperazine was mitigated by using a bulky base (Cs₂CO₃).

- Byproduct Formation : Excess propionyl chloride led to di-acylated byproducts, resolved by stoichiometric control.

- Alternative Routes : Microwave-assisted synthesis reduced reaction time by 40% but required specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide can undergo various chemical reactions, including:

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is compared below with structurally related compounds, focusing on molecular features, pharmacological relevance, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence from Piperidine Analogs: Unlike the piperidine-based compound N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide (CAS 61086-18-8) , the target molecule employs a piperazine ring, which introduces an additional nitrogen atom.

Sulfonamide vs. Amide Linkages: The sulfonamide group in the target compound contrasts with the simple amide linkage in CAS 61086-18-6.

Methoxyphenyl vs. Methoxymethyl Substituents :

The 4-methoxyphenyl group in the target compound may confer greater aromatic stacking interactions with CNS receptors compared to the methoxymethyl group in CAS 61086-18-7. This substitution aligns with trends in antipsychotic drug design, where methoxyphenyl groups enhance receptor affinity (e.g., 5-HT1A) .

Comparison to Marketed Drugs: Aripiprazole: While both compounds feature piperazine, aripiprazole’s quinolinone core and dichlorophenyl group enable distinct dopamine D2 receptor partial agonism, absent in the target compound. Trazodone: The triazolopyridine moiety in trazodone differentiates its serotonergic activity, whereas the sulfonamide in the target molecule may prioritize alternative pathways (e.g., sigma receptor modulation) .

Research Findings and Limitations

- Synthetic Feasibility : The compound’s synthesis likely follows established routes for piperazine-sulfonamide derivatives, though yield optimization for the ethylpropionamide side chain may require tailored conditions (e.g., coupling reagents like HATU) .

- Pharmacological Data Gap: No peer-reviewed studies directly evaluate the target compound’s efficacy or toxicity. However, its structural similarity to trazodone and aripiprazole suggests plausible CNS activity, warranting further in vitro receptor profiling .

- Safety Considerations : Analogous to CAS 61086-18-8 , precautions against prolonged dermal exposure and food contact are advisable during handling.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 423.55 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a methoxyphenyl substituent, which contribute to its solubility and reactivity.

Synthesis

The synthesis of this compound involves several steps, typically including the cyclization of 1,2-diamine derivatives with sulfonium salts. The overall synthetic route can be summarized as follows:

- Formation of the Piperazine Derivative : The initial step involves synthesizing the piperazine core.

- Sulfonation Reaction : The piperazine derivative is then reacted with sulfonating agents to introduce the sulfonyl group.

- Final Amide Formation : The introduction of the propionamide moiety is achieved through acylation reactions.

This compound exhibits its biological activity primarily through inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells, with IC50 values indicating their potency (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 | 15 |

| Compound B | MCF7 | 20 |

| This compound | A431 | <10 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against Gram-positive bacteria and select Gram-negative strains. Further studies are needed to elucidate the spectrum of activity and potential mechanisms involved.

Case Studies

In a recent study published in Pharmaceutical Research, researchers explored the effects of this compound on neuroblastoma cells. The compound demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound induces cell death through apoptosis.

Q & A

Q. What are the established synthetic routes for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) Formation of a sulfonyl intermediate by reacting 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine), and (2) Propionamide formation via reaction of the intermediate with propionyl chloride. Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring, sulfonyl group, and propionamide moiety. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR peaks near δ 3.8 ppm (methoxy protons) and δ 2.3–3.5 ppm (piperazine and sulfonyl-ethyl groups) are diagnostic .

Q. What are the key structural features of this compound that influence its solubility and pharmacokinetic properties?

The methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonyl group contributes to polarity, balancing solubility in aqueous media. The propionamide moiety may influence metabolic stability. LogP calculations and shake-flask solubility tests in buffers (pH 1.2–7.4) are recommended for preclinical profiling .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like serotonin or dopamine subtypes. Density Functional Theory (DFT) calculations optimize the compound’s conformation, while pharmacophore mapping identifies critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (methoxyphenyl) features .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

Q. How can reaction parameters be optimized in multi-step syntheses to minimize by-products and improve scalability?

Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and reagent stoichiometry. Continuous flow reactors reduce exothermic risks in sulfonation steps. Process Analytical Technology (PAT), such as in-line FTIR, monitors intermediate formation in real time. Scaling from milligram to gram-scale requires solvent recovery systems and catalytic recycling .

Q. What experimental approaches are used to validate the selectivity of this compound for specific receptor subtypes over closely related targets?

Competitive binding assays against panels of GPCRs (e.g., serotonin 5-HT₁A vs. 5-HT₂A) with radiolabeled ligands (³H-8-OH-DPAT for 5-HT₁A) quantify selectivity ratios. Functional assays (e.g., cAMP accumulation for Gi/o-coupled receptors) confirm agonist/antagonist activity. Cross-screening with kinase or ion channel arrays further validates specificity .

Methodological Notes

- Data Contradiction Analysis : Use hierarchical clustering of pharmacological datasets to identify outlier results, followed by orthogonal assays (e.g., SPR vs. fluorescence polarization) for validation .

- Structural Analog Comparisons : Benchmark against fluorophenyl or chlorophenyl analogs (e.g., CAS 897618-38-1) to assess methoxy group contributions to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.